Intrinsic Cytotoxicity Advantage: NU1025 Exhibits >10-Fold Wider Single-Agent Therapeutic Window than NU1085
NU1025 demonstrates a substantially lower intrinsic cytotoxicity compared to its close analog NU1085. In direct head-to-head testing across human tumor cell lines, NU1085 exhibited single-agent cytotoxicity with LC50 values ranging from 83 to 94 μM, whereas NU1025 alone showed minimal cytotoxicity with LC50 > 900 μM—a >10-fold difference in toxicity burden [1]. This differential cytotoxicity was observed despite NU1085 possessing 8-fold greater PARP enzyme affinity (Ki = 6 nM for NU1085 vs. Ki = 48 nM for NU1025), demonstrating that higher target affinity does not predict a favorable chemosensitization-to-toxicity ratio [1].
| Evidence Dimension | Intrinsic cytotoxicity (LC50) |
|---|---|
| Target Compound Data | LC50 > 900 μM |
| Comparator Or Baseline | NU1085: LC50 = 83-94 μM |
| Quantified Difference | >10-fold lower intrinsic cytotoxicity for NU1025 |
| Conditions | 72-hour treatment in a panel of 12 human tumor cell lines (lung, colon, ovary, and breast cancer) |
Why This Matters
For combination therapy studies where the experimental objective is to measure chemosensitization rather than direct cytotoxicity, NU1025 provides a cleaner signal with minimal single-agent confounding—a critical consideration for assay design and data interpretation.
- [1] Delaney CA, Wang LZ, Kyle S, White AW, Calvert AH, Curtin NJ, Durkacz BW, Hostomsky Z, Newell DR. Potentiation of temozolomide and topotecan growth inhibition and cytotoxicity by novel poly(adenosine diphosphoribose) polymerase inhibitors in a panel of human tumor cell lines. Clinical Cancer Research. 2000;6(7):2860-2867. View Source
